molecular formula C4H5BrN2O B6235007 5-bromo-1-methyl-1H-pyrazol-3-ol CAS No. 1781644-04-9

5-bromo-1-methyl-1H-pyrazol-3-ol

Cat. No.: B6235007
CAS No.: 1781644-04-9
M. Wt: 177.00 g/mol
InChI Key: IPAWXSWZAALUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-pyrazol-3-ol is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-ol typically involves the bromination of 1-methyl-1H-pyrazol-3-ol. One common method includes the following steps:

    Starting Material: 1-methyl-1H-pyrazol-3-ol.

    Bromination: The bromination reaction is carried out using bromine (Br₂) or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrazol-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrazole ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 3-oxo-1-methyl-1H-pyrazole derivatives.

    Reduction: Formation of de-brominated or reduced pyrazole derivatives.

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrazol-3-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the development of novel materials, including polymers and organic semiconductors.

    Biological Studies: The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrazol-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and hydroxyl group play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-3-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Chloro-1-methyl-1H-pyrazol-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    3-Hydroxy-5-methyl-1H-pyrazole: Differs in the position of the methyl and hydroxyl groups, affecting its chemical properties and applications.

Uniqueness

5-Bromo-1-methyl-1H-pyrazol-3-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in chemical synthesis. The combination of the bromine atom and hydroxyl group also contributes to its distinct biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-methyl-1H-pyrazol-3-ol involves the reaction of 5-bromo-3-hydroxypyrazole with methyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "5-bromo-3-hydroxypyrazole", "methyl iodide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 5-bromo-3-hydroxypyrazole and base to a solvent (e.g. DMF) and stir.", "Add methyl iodide dropwise to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent (e.g. water) and dry." ] }

CAS No.

1781644-04-9

Molecular Formula

C4H5BrN2O

Molecular Weight

177.00 g/mol

IUPAC Name

3-bromo-2-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C4H5BrN2O/c1-7-3(5)2-4(8)6-7/h2H,1H3,(H,6,8)

InChI Key

IPAWXSWZAALUKG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N1)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.